N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide
Description
N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide is a synthetic organic compound characterized by a dibenzofuran core substituted with a methoxy group at the 2-position and an N-propionyl-propionamide moiety at the 3-position. While its exact applications remain under investigation, its structural analogs (e.g., dibenzofuran derivatives and substituted amides) are known for roles in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-N-propanoylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-18(21)20(19(22)5-2)14-11-16-13(10-17(14)23-3)12-8-6-7-9-15(12)24-16/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBYDIWBSXLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C=C2C3=CC=CC=C3OC2=C1)OC)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide typically involves multi-step organic reactions. One common approach is the acylation of 2-methoxy-dibenzofuran with propionyl chloride in the presence of a base such as pyridine. This is followed by the amidation reaction with propionamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the propionyl moiety can be reduced to alcohols.
Substitution: The hydrogen atoms on the dibenzofuran core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide and related compounds. Data are inferred from analogous structures in the evidence and generalized trends in organic chemistry.
Key Observations:
Structural Complexity : this compound exhibits a planar dibenzofuran core, contrasting with the three-dimensional scaffolds of JNJ-54717793 (azabicycloheptane) and BBAC (pyrrolidine-biphenyl). Planar systems often favor π-π stacking interactions in biological targets, whereas 3D structures enhance receptor specificity .
Substituent Effects: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., NAT-1’s tert-butyl groups ).
Bioactivity Potential: While JNJ-54717793 and MOP are validated bioactive agents, the target compound’s lack of electronegative substituents (e.g., fluorine, cyano) may limit its metabolic stability or target affinity compared to these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
